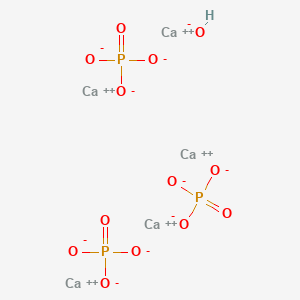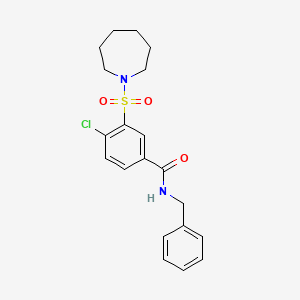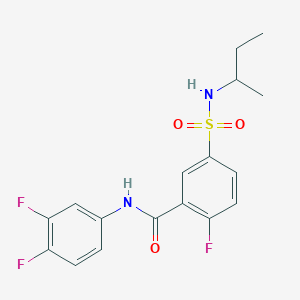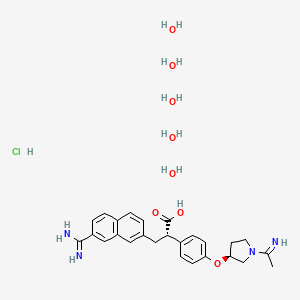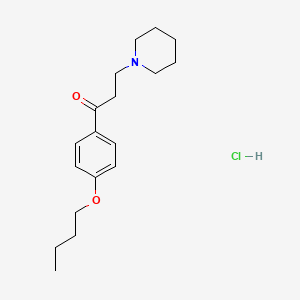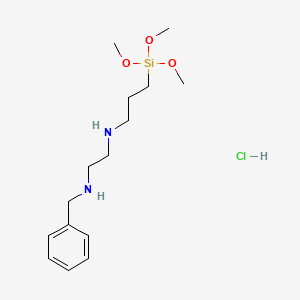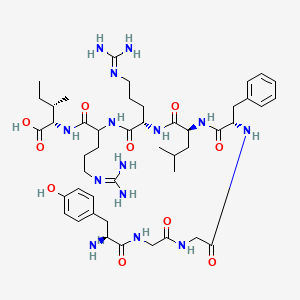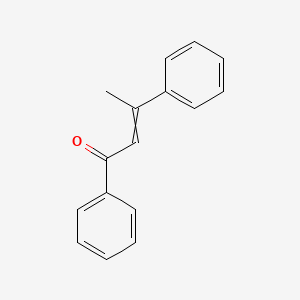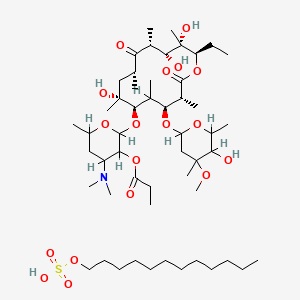
Erythromycin estolate
Overview
Description
Erythromycin estolate is an aminoglycoside sulfate salt and an erythromycin derivative . It is the lauryl sulfate ester of propionyl erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity . It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, preventing bacterial protein synthesis .
Synthesis Analysis
Erythromycin is a therapeutical compound belonging to the class of macrolide antibiotics, originally discovered by McGuire et al. in 1952 . It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea, formerly classified as Streptomyces erythraeus .Molecular Structure Analysis
The molecular formula of this compound is C52H97NO18S . The molecular weight is 1056.39 . The percent composition is C 59.12%, H 9.26%, N 1.33%, O 27.26%, S 3.04% .Chemical Reactions Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . To overcome these disadvantages, a large variety of Erythromycin formulations, including nanoparticles, have emerged .Physical And Chemical Properties Analysis
This compound has a role as an enzyme inhibitor . It contains an erythromycin A 2’-propanoate . It is the lauryl sulfate ester of propionyl erythromycin .Scientific Research Applications
1. Treatment of Infections
- Use in Syphilis Therapy : Erythromycin is frequently used for treating syphilis, especially in patients allergic to penicillin. However, its effectiveness during pregnancy is not well-established. A case study noted the successful treatment of a mother with erythromycin estolate but the subsequent birth of an infant who died of congenital syphilis, suggesting a need for further evaluation in such cases (South et al., 1964).
2. Antibiotic Therapy
- Erythromycin in Respiratory and Other Infections : Erythromycin has been found effective in treating various infections, including respiratory tract infections, otitis media, sinusitis, skin infections, osteomyelitis, and infections caused by Mycoplasma spp. and Chlamydia (Lacey, 1977).
3. Pharmacological Properties
- Comparison with Other Erythromycin Forms : The balance between the hepatotoxicity of this compound and its better absorption compared to other erythromycin forms has been a topic of study, highlighting the challenges in evaluating its pharmacological properties (Pumphrey, 1973).
4. Toxicology Studies
- This compound-Induced Liver Injury : A study integrated toxicology, transcriptomics, and metabonomics approaches to understand the mechanisms behind this compound-induced liver injury in rats. It highlighted the induction of ABC transporters pathway as an adaptive mechanism in cholestasis caused by this compound (Lu et al., 2014).
5. Antiviral Properties
- This compound Against Zika Virus : this compound has shown potential in inhibiting Zika virus entry by disrupting the viral membrane, suggesting its use as a possible treatment for Zika virus infection (Wang et al., 2019).
6. Microbiological Aspects
- Broad Spectrum Activity : Erythromycin remains active against a wide range of bacteria, including Gram-positive and Gram-negative aerobic, facultative, and anaerobic bacteria, as well as Mycoplasma, treponemes, and Chlamydia. Its activity is due to its binding to ribosomes, inhibiting protein synthesis (Preston, 1986).
7. Comparative Studies
- Comparison with Amoxicillin for Acute Otitis Media : A study compared the efficacy and safety of this compound and amoxicillin in children with acute otitis media. Both drugs showed equivalent clinical outcomes, suggesting this compound as a viable alternative (Scholz et al., 1998).
Mechanism of Action
Target of Action
Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .
Mode of Action
This compound acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by this compound are complex and involve various steps of protein synthesis and bacterial replication .
Pharmacokinetics
This compound is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The result of this compound’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as this compound . Furthermore, the presence of other drugs can also affect the action of this compound due to potential drug-drug interactions .
Safety and Hazards
Future Directions
Erythromycin has traditionally been used for various respiratory infections, prophylaxis of neonatal conjunctivitis, and chlamydia . It is also FDA-approved for treating skin infections, intestinal amebiasis, rheumatic fever, prophylaxis, syphilis, and pelvic inflammatory disease (PID) . If mixed with tretinoin cream or benzoyl peroxide, it is effective for treating acne . During pregnancy, clinicians can use it to prevent Group B streptococcal infection in the newborn . Erythromycin is also used off-label for treating gastroparesis, also known as delayed gastric emptying .
Biochemical Analysis
Biochemical Properties
Erythromycin estolate plays a significant role in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious . It can cause side effects such as nausea, vomiting, diarrhea, stomach cramps, loss of appetite, and bloating .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known for its variable bioavailability after oral administration and its susceptibility to be broken down under acidic conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in foals, the recommended dose is 20–25 mg/kg, administered orally every 6–8 hours . It should not be used in adult horses
Metabolic Pathways
This compound is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin estolate involves the esterification of Erythromycin A with methanesulfonic acid to form Erythromycin methanesulfonate. The methanesulfonate group is then replaced with an ethyl ester group using ethanol and sodium ethoxide to form Erythromycin ethylsuccinate. Finally, Erythromycin ethylsuccinate is treated with an excess of esterifying agent, such as succinic anhydride, to form Erythromycin estolate.", "Starting Materials": ["Erythromycin A", "Methanesulfonic acid", "Ethanol", "Sodium ethoxide", "Erythromycin ethylsuccinate", "Succinic anhydride"], "Reaction": ["1. Erythromycin A is dissolved in methylene chloride and reacted with methanesulfonic acid in the presence of a catalyst such as 4-dimethylaminopyridine to form Erythromycin methanesulfonate.", "2. Erythromycin methanesulfonate is dissolved in ethanol and reacted with sodium ethoxide to form Erythromycin ethylsuccinate.", "3. Erythromycin ethylsuccinate is dissolved in anhydrous benzene and reacted with an excess of succinic anhydride in the presence of a catalyst such as pyridine to form Erythromycin estolate."] } | |
CAS RN |
3521-62-8 |
Molecular Formula |
C52H97NO18S |
Molecular Weight |
1056.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1 |
InChI Key |
AWMFUEJKWXESNL-GBQRSFEUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Appearance |
Solid powder |
Other CAS RN |
3521-62-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Eromycin Erythromycin Estolate Erythromycin Propionate Dodecyl Sulfate Erythromycin Propionate Lauryl Sulfate Erythromycin Propionate Monododecyl Sulfate Estolate, Erythromycin Ilosone Lauromicina |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of erythromycin estolate?
A1: this compound, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]
Q2: How does this compound affect inflammation in asthma patients?
A2: Research suggests that low-dose this compound can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]
Q4: Are there spectroscopic methods to characterize this compound?
A4: Yes, several spectroscopic techniques can be used for characterization, including:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify this compound and its metabolites in biological samples. [, , ]
- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]
- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]
Q5: Is this compound compatible with other excipients in pharmaceutical formulations?
A5: Compatibility studies are crucial for developing stable formulations. Research indicates that this compound is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []
Q6: How stable is this compound under various storage conditions?
A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of this compound, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []
Q7: How does the absorption of this compound compare to other erythromycin formulations?
A7: Studies show that this compound exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]
Q8: Does food intake affect the absorption of this compound?
A8: Interestingly, food intake has been shown to enhance the absorption of this compound, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []
Q9: How is this compound metabolized and eliminated from the body?
A9: this compound is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]
Q10: Against which bacteria does this compound show good activity?
A10: this compound demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]
Q11: Are there animal models used to study the efficacy of this compound?
A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of this compound compared to other antibiotics. [, ]
Q12: What are the common mechanisms of resistance to this compound?
A12: Bacteria can develop resistance to this compound through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]
Q13: Is there cross-resistance between this compound and other macrolides?
A13: Yes, cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]
Q14: Are there any known toxicities associated with this compound?
A14: While generally safe, this compound has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]
Q15: Are there any specific populations where this compound use is cautioned?
A15: this compound is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []
Q16: Are there alternative antibiotics for infections typically treated with this compound?
A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]
Q17: What are the implications of this compound use in terms of environmental impact?
A17: The widespread use of antibiotics, including this compound, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



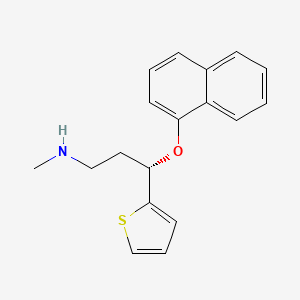
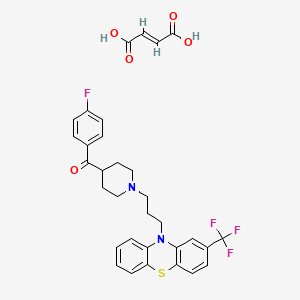
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
